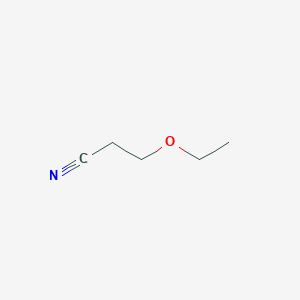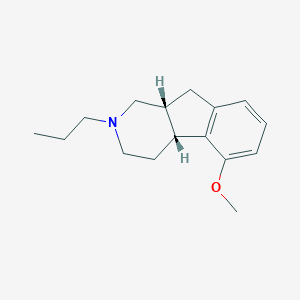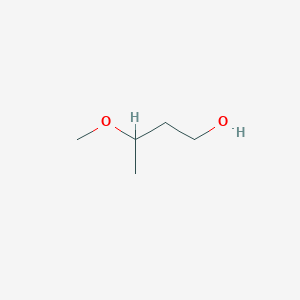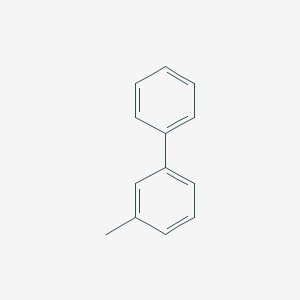![molecular formula C17H17ClO5 B165668 7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione CAS No. 127337-19-3](/img/structure/B165668.png)
7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione, also known as CDMBF, is a synthetic compound that has shown promising results in scientific research. This compound has gained attention due to its unique molecular structure, which makes it a potential candidate for various applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione is not fully understood. However, it has been suggested that the compound may exert its effects by inhibiting certain enzymes or signaling pathways involved in the development of cancer or inflammation.
Biochemical and Physiological Effects:
7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be mediated through the activation of caspases, which are enzymes involved in the apoptotic process. Additionally, 7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione has been shown to inhibit the expression of certain proteins involved in cell proliferation, which could contribute to its anti-cancer effects. In terms of its anti-inflammatory properties, 7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione is its potent cytotoxic activity against cancer cells. This makes it a potential candidate for anti-cancer therapy. Additionally, 7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione has been shown to possess anti-inflammatory and anti-oxidant properties, which could be beneficial in the treatment of inflammatory diseases. However, one of the limitations of 7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione is its limited solubility in aqueous solutions, which could affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione. One possible direction is to explore its potential as a therapeutic agent for the treatment of various cancers. Additionally, further studies could be conducted to investigate its anti-inflammatory and anti-oxidant properties, and their potential applications in the treatment of inflammatory diseases. Furthermore, the development of more efficient synthesis methods and the optimization of its chemical properties could improve its efficacy and bioavailability.
Synthesis Methods
The synthesis of 7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione involves several steps, including the condensation of 2,4-dimethoxybenzaldehyde with cyclohexanone, followed by the reaction with chloroacetyl chloride and dimethylamine. The final product is obtained by spirocyclization using trifluoroacetic acid.
Scientific Research Applications
7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. 7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione has been reported to exhibit potent cytotoxic activity against different cancer cell lines, making it a potential candidate for anti-cancer therapy. Additionally, 7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione has been shown to possess anti-inflammatory and anti-oxidant properties, which could be beneficial in the treatment of inflammatory diseases.
properties
CAS RN |
127337-19-3 |
|---|---|
Product Name |
7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione |
Molecular Formula |
C17H17ClO5 |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
7-chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione |
InChI |
InChI=1S/C17H17ClO5/c1-8-5-10(19)6-9(2)17(8)16(20)13-11(21-3)7-12(22-4)14(18)15(13)23-17/h5,7,9H,6H2,1-4H3 |
InChI Key |
MHGHFPYONBUSLO-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C |
Canonical SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C |
synonyms |
2'-demethoxy-2'-methylgriseofulvin 2-DMMG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



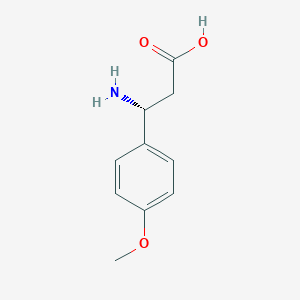
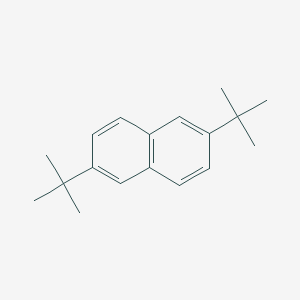
![2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B165589.png)
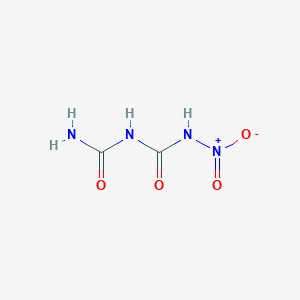
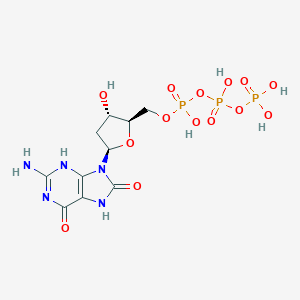
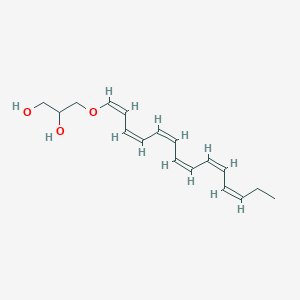
![(1R)-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B165597.png)
